ara-AMP vs. Vidarabine: Aqueous Solubility Enhancement of Over 200-Fold Enables Concentrated Formulations
The fundamental physicochemical differentiation of ara-AMP from its parent nucleoside vidarabine (ara-A) lies in aqueous solubility. Vidarabine exhibits poor aqueous solubility (<0.5 mg/mL at physiological pH), requiring large-volume intravenous infusions to achieve therapeutic concentrations, a constraint that severely limits its utility in topical ophthalmic formulations and restricts experimental dosing flexibility [1]. The monophosphate esterification in ara-AMP eliminates this limitation, yielding solubility exceeding 100 mg/mL, an enhancement of greater than 200-fold [2]. This solubility differential is not incremental but transformative, enabling high-concentration topical drop formulations and permitting systemic administration in small fluid volumes [1].
| Evidence Dimension | Aqueous solubility at physiological pH |
|---|---|
| Target Compound Data | >100 mg/mL (highly soluble) |
| Comparator Or Baseline | Vidarabine (ara-A): <0.5 mg/mL (poor solubility) |
| Quantified Difference | >200-fold enhancement in aqueous solubility |
| Conditions | Physiological pH; ophthalmic and systemic formulation context |
Why This Matters
For procurement decisions in ocular research and formulation development, the >200-fold solubility advantage of ara-AMP enables topical ophthalmic solutions that are impossible to achieve with vidarabine, directly impacting feasibility of experimental protocols.
- [1] Pavan-Langston D, North RD, Geary PA, Kinkel AW. Intraocular penetration of the soluble antiviral, Ara AMP. Arch Ophthalmol. 1976;94(9):1585-1588. View Source
- [2] Pavan-Langston D, North RD, Geary PA, Kinkel AW. Ara AMP- a highly soluble new antiviral drug. Ann Ophthalmol. 1976 May;8(5):571-6. View Source
